fMLPL - 81213-55-0

fMLPL

Catalog Number: EVT-14555414
CAS Number: 81213-55-0
Molecular Formula: C27H43N5O6S
Molecular Weight: 565.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Formyl-methionine-leucine-phenylalanine-lysine, commonly referred to as fMLPL, is a peptide that plays a significant role in immunological responses, particularly in the activation of neutrophils. This compound is classified as a formylated peptide and is recognized for its ability to activate G protein-coupled receptors (GPCRs) in immune cells, thereby influencing various biological processes such as chemotaxis and respiratory burst in neutrophils.

Source and Classification

fMLPL is derived from the natural process of protein synthesis and is classified under formylated peptides. It is synthesized through solid-phase peptide synthesis methods, allowing for precise control over its structure and sequence. The compound is primarily sourced from synthetic methods rather than natural extraction due to its specific sequence requirements.

Synthesis Analysis

Methods and Technical Details

The synthesis of fMLPL typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Coupling: Amino acids are activated using reagents such as dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide before being coupled to a resin-bound peptide.
  2. Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid, exposing the reactive sites for further coupling.
  3. Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail that usually contains trifluoroacetic acid, water, and scavengers like triisopropylsilane.

For industrial production, automated peptide synthesizers are utilized to enhance efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Structure Analysis

Structure and Data

The molecular formula of fMLPL is C27H43N5O6SC_{27}H_{43}N_{5}O_{6}S. Its structure includes a sequence of amino acids with a formyl group attached to the methionine residue. The InChI representation of fMLPL is:

InChI=1S/C27H43N5O6S/c118(2)1522(3125(35)21(301733)1214393)26(36)3223(161995461019)24(34)2913871120(28)27(37)38/h46,910,1718,2023H,78,1116,28H2,13H3,(H,29,34)(H,30,33)(H,31,35)(H,32,36)(H,37,38)/t20,21,22,23/m0/s1\text{InChI}=1S/C27H43N5O6S/c1-18(2)15-22(31-25(35)21(30-17-33)12-14-39-3)26(36)32-23(16-19-9-5-4-6-10-19)24(34)29-13-8-7-11-20(28)27(37)38/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,34)(H,30,33)(H,31,35)(H,32,36)(H,37,38)/t20-,21-,22-,23-/m0/s1

The InChI Key for fMLPL is ZKIYNMGMEVRJAH-MLCQCVOFSA-N, which provides a unique identifier for chemical substances.

Chemical Reactions Analysis

Reactions and Technical Details

fMLPL can undergo several chemical reactions:

  1. Oxidation: The methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.
  2. Reduction: Disulfide bonds may be reduced to thiols using reducing agents like dithiothreitol.
  3. Substitution: Amino acid residues can be substituted through site-directed mutagenesis.

Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction. The major products from these reactions often include oxidized or reduced forms of the peptide or peptides with substituted amino acids that may alter biological activity.

Mechanism of Action

Process and Data

The mechanism of action of fMLPL primarily involves its interaction with GPCRs on neutrophils. Upon binding to these receptors:

  1. Activation: fMLPL activates intracellular signaling pathways leading to the respiratory burst—a rapid release of reactive oxygen species (ROS).
  2. Chemotaxis: It induces chemotactic movement of neutrophils towards sites of infection or inflammation.
  3. Degranulation: fMLPL promotes degranulation in neutrophils, releasing inflammatory mediators.

Research indicates that fMLPL significantly enhances the respiratory burst in neutrophils when stimulated with pathogens like Escherichia coli .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

fMLPL exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 525.73 g/mol.
  • Solubility: Generally soluble in water and organic solvents depending on the specific formulation.

These properties facilitate its use in biochemical assays and therapeutic applications.

Applications

Scientific Uses

fMLPL has several scientific applications:

  1. Immunology Research: It serves as a tool for studying neutrophil activation and function.
  2. Drug Development: fMLPL analogs are explored for their potential in modulating immune responses in various diseases.
  3. Diagnostic Applications: It can be used in assays to measure neutrophil activity and response to infections.
Receptor-Mediated Signaling Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLF)

Formyl Peptide Receptor 1 (FPR1) Activation Dynamics

N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLF) is a prototypical agonist for Formyl Peptide Receptor 1 (FPR1), a Gi-protein-coupled receptor (GPCR) pivotal in innate immunity. Ligand binding triggers conformational changes in FPR1’s transmembrane domains, facilitating GTP-GDP exchange on associated Gαi proteins. This process dissociates the Gαi subunit from Gβγ, initiating downstream signaling cascades. Key events include:

  • Phospholipase Activation: Gβγ subunits activate phospholipase Cβ (PLCβ), generating inositol trisphosphate (IP₃) and diacylglycerol (DAG) from phosphatidylinositol 4,5-bisphosphate (PIP₂) [1] [4].
  • Kinase Recruitment: The FPR1-phospholipase D (PLD) axis activates Ca²⁺/calmodulin-dependent kinase II (CaMKII) and extracellular signal-regulated kinase (ERK), culminating in cAMP response element-binding protein (CREB) phosphorylation. This pathway regulates genes involved in cellular differentiation and inflammation [1].
  • Receptor Trafficking: Unlike hematopoietic cells, FPR1 in non-hematopoietic cells (e.g., lens epithelium) resists agonist-induced internalization, suggesting tissue-specific regulatory mechanisms [5].

Table 1: fMLF Binding Kinetics to FPR1 Across Cell Types

Cell TypeBinding Affinity (KD, nM)Receptor Density (Sites/Cell)Internalization
Neutrophils3.2~40,000Rapid
Lens Epithelial (FHL124)0.5~2,500Resistant
OsteoblastsNot reportedUpregulated during differentiationModerate

Comparative Agonist Selectivity Across FPR Isoforms

fMLF exhibits isoform-specific selectivity within the FPR family:

  • FPR1 vs. FPR2: fMLF binds FPR1 with high affinity (EC₅₀ ≈ 1–10 nM) but activates FPR2 only at higher concentrations (EC₅₀ > 100 nM). Structural determinants include:
  • Extracellular Loop 2 (ECL2): Charged residues (e.g., Arg²⁰⁵ in FPR1) enable ionic interactions with fMLF’s C-terminal carboxylate [7].
  • Transmembrane Helix 7 (TM7): Hydrophobic pockets in FPR1 accommodate fMLF’s leucine-phenylalanine moiety, whereas FPR2 possesses a bulkier binding cavity favoring longer peptides like serum amyloid A (SAA) [3] [9].
  • Species-Specific Differences: Murine Fpr1 binds fMLF with lower affinity than human FPR1 due to variations in the ligand-binding pocket (e.g., Phe²⁵⁷ in humans vs. Leu²⁴⁶ in mice) [7].
  • Functional Selectivity: fMLF-stimulated FPR1 triggers pro-inflammatory responses (e.g., ROS production), while FPR2 agonists (e.g., resolvin D1) promote resolution pathways, illustrating biased signaling [9].

Table 2: Selectivity Profiles of fMLF Across FPR Isoforms

ReceptorAgonist Potency (EC50, nM)Primary Signaling PathwaysKey Ligand Determinants
FPR11–10PLCβ/IP₃, CaMKII-ERK-CREBN-formyl group, hydrophobic C-terminus
FPR2>100ERK/p38 MAPK, β-arrestinLonger peptides (e.g., fMIVIL)
FPR3InactiveGi-independentRequires acetylated peptides (e.g., F2L)

Intracellular Calcium Flux and Leukocyte Mobilization

fMLF-induced FPR1 activation triggers rapid intracellular Ca²⁺ mobilization, a cornerstone of leukocyte effector functions:

  • Mechanism of Ca²⁺ Release: IP₃ binds endoplasmic reticulum (ER) receptors, releasing stored Ca²⁺. This is amplified by store-operated Ca²⁺ entry (SOCE) via Orai1 channels, sustaining cytosolic Ca²⁺ elevations [4] [9].
  • Downstream Functions:
  • Chemotaxis: Ca²⁺/calmodulin activates myosin light-chain kinase (MLCK), enabling actin polymerization and directional migration [1].
  • Degranulation: Ca²⁺-dependent PKC isoforms phosphorylate SNARE proteins, facilitating granule exocytosis and antimicrobial peptide release [4].
  • Neutrophil Extracellular Traps (NETs): Mitochondrial ROS generated via Ca²⁺-sensitive PKCδ drive NET formation [2].
  • Synergistic Priming: Subthreshold fMLF concentrations "prime" platelets and neutrophils, enhancing responses to secondary agonists (e.g., collagen) by upregulating adhesion molecules (e.g., P-selectin) [2].

Table 3: Calcium-Dependent Leukocyte Functions Triggered by fMLF

FunctionKey MediatorsBiological OutcomeExperimental Evidence
ChemotaxisCaMKII, MLCKDirected migration to infection sitesBlocked by PLC inhibitor U73122 [4]
DegranulationPKCα, SNARE complexesRelease of myeloperoxidase, elastaseRequires extracellular Ca²⁺ influx [4]
Thrombus AugmentationP-selectin exposure, αIIbβ3 activationEnhanced platelet adhesion under flowAbolished by FPR1 antagonist cyclosporine H [2]

Compounds Mentioned

Properties

CAS Number

81213-55-0

Product Name

fMLPL

IUPAC Name

(2S)-2-amino-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

Molecular Formula

C27H43N5O6S

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C27H43N5O6S/c1-18(2)15-22(31-25(35)21(30-17-33)12-14-39-3)26(36)32-23(16-19-9-5-4-6-10-19)24(34)29-13-8-7-11-20(28)27(37)38/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,34)(H,30,33)(H,31,35)(H,32,36)(H,37,38)/t20-,21-,22-,23-/m0/s1

InChI Key

ZKIYNMGMEVRJAH-MLCQCVOFSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCCCCC(C(=O)O)N)NC(=O)C(CCSC)NC=O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)[C@H](CCSC)NC=O

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